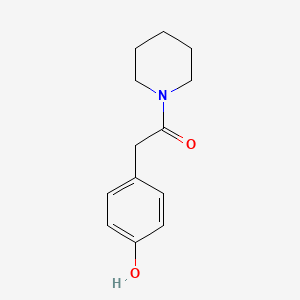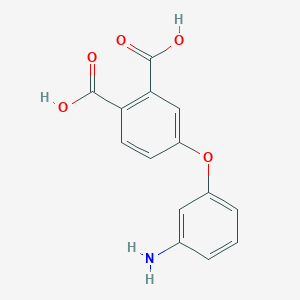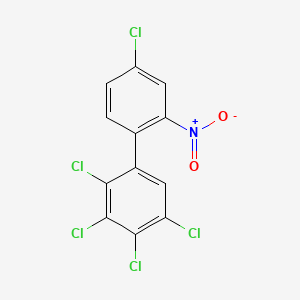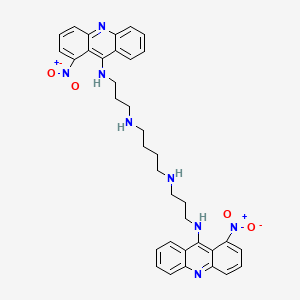
2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate is a chemical compound with the molecular formula C8H12N2O4S It is characterized by the presence of a diazonium group, an ethoxy group, and a sulfanyl group attached to a hex-2-en-3-olate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a mineral acid such as hydrochloric acid (HCl). The reaction is carried out at low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Substitution: The diazonium group can participate in nucleophilic substitution reactions, leading to the formation of azo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used.
Substitution: Nucleophiles such as phenols, amines, and thiols can react with the diazonium group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Azo compounds and other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of azo compounds and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The specific pathways involved depend on the nature of the nucleophiles and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate
- 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate
- (1Z)-2-Diazonio-1-ethoxy-6-oxo-1-hepten-1-olate
Uniqueness
2-Diazonio-1-ethoxy-1-oxo-6-sulfanylhex-2-en-3-olate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to other diazonium compounds. This uniqueness makes it valuable for specific applications where the sulfanyl group plays a crucial role in the desired chemical transformations.
Propiedades
Número CAS |
115399-61-6 |
|---|---|
Fórmula molecular |
C8H12N2O3S |
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
ethyl 2-diazo-3-oxo-6-sulfanylhexanoate |
InChI |
InChI=1S/C8H12N2O3S/c1-2-13-8(12)7(10-9)6(11)4-3-5-14/h14H,2-5H2,1H3 |
Clave InChI |
ZTRADNJWHHARKB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=[N+]=[N-])C(=O)CCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14304963.png)
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)
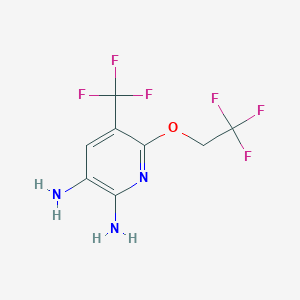

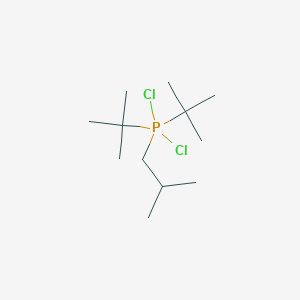
![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)
